5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one
Description
Dihydropyridinone Scaffold Significance
The 1,2-dihydropyridin-2-one scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding versatility and planar aromaticity. This six-membered heterocycle features one nitrogen and one oxygen atom, enabling dual hydrogen bond donor-acceptor interactions critical for target engagement. For example, pyridinone derivatives have demonstrated kinase inhibitory activity by mimicking ATP’s adenine moiety, forming hinge-region hydrogen bonds in kinases such as MNK2 and IDH1. The scaffold’s electron-deficient nature also facilitates π-π stacking with aromatic residues in enzyme active sites, as observed in influenza PA endonuclease inhibitors.
Structurally, the dihydropyridinone’s keto-enol tautomerism allows adaptive binding to diverse targets. In the title compound, the 4-methoxy and 1-phenyl substituents further modulate electron density and steric bulk, potentially enhancing selectivity for hydrophobic binding pockets. Comparative studies of pyridinone analogs indicate that methoxy groups at position 4 improve metabolic stability by reducing cytochrome P450-mediated oxidation.
Table 1: Pharmacological Roles of Dihydropyridinone Scaffolds in FDA-Approved Drugs
| Drug Name | Target/Indication | Key Structural Features |
|---|---|---|
| Pirfenidone | Idiopathic Pulmonary Fibrosis | 5-Methyl-1-phenylpyridin-2-one |
| Tazemetostat | EZH2 Inhibitor (Lymphoma) | 4-Propan-2-ylpyridinone |
| Doravirine | HIV-1 Reverse Transcriptase | 4-Cyano-3-methoxypyridinone |
Azetidine Ring System
The azetidine (azacyclobutane) ring introduces conformational restraint and sp³-hybridized nitrogen, enhancing binding affinity through preorganization and hydrogen bonding. Unlike larger saturated heterocycles (e.g., piperidine), the four-membered azetidine imposes significant ring strain (≈25 kcal/mol), which can be exploited to improve ligand-target complementarity. In the title compound, the 3-(ethanesulfonyl)azetidine-1-carbonyl group projects the sulfonyl moiety into solvent-exposed regions while anchoring the carbonyl to the dihydropyridinone core.
Quantum mechanical calculations on azetidine-containing analogs reveal that N-acylation (as in the 1-carbonyl group) reduces ring puckering amplitude by 30%, stabilizing a planar conformation ideal for engaging flat binding surfaces. The ethanesulfonyl substituent at position 3 further enhances solubility via polar interactions, with logP reductions of 0.8–1.2 units compared to alkyl analogs.
Table 2: Structural Impact of Azetidine Modifications on Pharmacokinetics
| Substituent | logP | Solubility (µg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| 3-Hydroxyazetidine | 1.2 | 45 | 88 |
| 3-Ethanesulfonyl | 0.5 | 120 | 76 |
| 3-Cyclopropyl | 2.1 | 22 | 91 |
Sulfonyl Functionality in Medicinal Chemistry
The ethanesulfonyl group (-SO₂C₂H₅) serves dual roles: as a hydrogen bond acceptor and as a metabolic stabilizer. Sulfonyl moieties exhibit strong dipole moments (≈4.5 D), enabling ionic interactions with basic residues (e.g., lysine, arginine) in target proteins. In anticancer DHPM derivatives, sulfonyl groups have improved IC₅₀ values by 3–10-fold against A549 lung carcinoma cells compared to methyl analogs. This enhancement correlates with increased binding to ATP pockets, as demonstrated in kinase inhibition assays.
Additionally, sulfonyl groups resist oxidative metabolism, extending half-life in vivo. Comparative studies show that replacing a methyl ester with a sulfonyl group in pyridinone derivatives increases hepatic microsomal stability from 12% to 67% remaining after 60 minutes. The ethanesulfonyl group’s ethyl chain also provides moderate lipophilicity (clogP ≈1.8), balancing membrane permeability and aqueous solubility.
Molecular Integration and Structural Uniqueness
The conjugation of dihydropyridinone, azetidine, and sulfonyl motifs creates a multi-target pharmacophore. Molecular dynamics simulations suggest that:
- The dihydropyridinone core anchors the molecule via hydrogen bonds to backbone amides (e.g., kinase hinge regions).
- The azetidine’s carbonyl group forms a water-mediated hydrogen bond network with catalytic residues.
- The ethanesulfonyl group occupies a hydrophobic subpocket while engaging in charge-assisted hydrogen bonds.
This integration is exemplified in the compound’s predicted binding mode to IDH1 (R132H), where the sulfonyl oxygen hydrogen-bonds with Arg100, and the azetidine carbonyl interacts with Tyr139’s hydroxyl group. Such interactions explain the compound’s potential as a mutant-specific inhibitor, with in silico docking scores (Glide XP = -12.3 kcal/mol) surpassing first-generation inhibitors like AG-120.
Table 3: Comparative Analysis of Integrated Structural Features
| Feature | Contribution to Bioactivity | Example Target Engagement |
|---|---|---|
| Dihydropyridinone | Hydrogen bonding, π-π stacking | Kinase hinge region (e.g., MNK2) |
| Azetidine Carbonyl | Conformational restraint, solvation | Catalytic serine/lock domain (e.g., PA) |
| Ethanesulfonyl | Solubility, metabolic stability | Hydrophobic subpocket (e.g., IDH1 R132H) |
Properties
IUPAC Name |
5-(3-ethylsulfonylazetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-26(23,24)14-10-19(11-14)18(22)15-12-20(13-7-5-4-6-8-13)17(21)9-16(15)25-2/h4-9,12,14H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAGLWCQULWOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the ethylsulfonyl group: This step often involves sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Construction of the pyridinone core: This can be synthesized through condensation reactions involving suitable aldehydes and ketones, followed by cyclization.
Final assembly: The final step involves coupling the azetidine and pyridinone intermediates under conditions that promote carbonylation and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving azetidine and pyridinone derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous dihydropyridin-2-one derivatives, focusing on substituent effects, heterocyclic variations, and biological implications.
Substituent-Driven Activity in Pyridin-2-one Derivatives
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (): Core: Dihydropyridin-2-one with bromophenyl (position 4) and methoxy-hydroxyphenyl (position 6). Activity: Exhibits 79.05% antioxidant activity (DPPH assay), attributed to the electron-withdrawing bromine and hydroxyl groups enhancing radical scavenging.
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ():
- Core : Features dual methoxy groups (electron-donating) at positions 4 and 5.
- Activity : Lower antioxidant activity (17.55% ), suggesting electron-donating groups reduce radical stabilization.
- Comparison : The target’s 4-methoxy group may balance electron effects, while the sulfonyl-azetidine moiety introduces distinct polarity and steric profiles .
Heterocyclic Modifications
- 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one (): Structure: Piperidine (6-membered ring) sulfonyl group at position 5. Implication: The target’s azetidine may offer enhanced binding affinity in constrained active sites, albeit with possible trade-offs in solubility .
- BK67398: 3-{4-[(6-Methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one (): Structure: Piperidine-linked pyridazin-3-yloxy group at position 3. Comparison: The target’s azetidine-sulfonyl group replaces pyridazine, prioritizing sulfonamide-mediated interactions (e.g., hydrogen bonding) over π-π stacking .
Functional Group Variations
- 5-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one ():
- Structure : Oxadiazole ring at position 5 with fluoro-methoxyphenyl substituents.
- Key Feature : Oxadiazole’s aromaticity and fluorine’s electronegativity enhance metabolic resistance.
- Comparison : The target’s ethanesulfonyl-azetidine group lacks aromaticity but may improve aqueous solubility via sulfonyl hydrophilicity .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a novel azetidine derivative with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and antiviral properties, as well as its mechanism of action based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a methoxy group, an azetidine moiety, and a dihydropyridinone framework, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various azetidine derivatives, including our compound of interest. The findings indicate that:
- In vitro Testing : The compound demonstrated significant antibacterial activity against several strains, comparable to standard antibiotics such as ampicillin. Specifically, derivatives with electron-withdrawing groups exhibited enhanced antibacterial effects .
- Fungal Activity : The compound also showed notable antifungal activity against strains tested, outperforming some standard antifungal agents like clotrimazole in certain cases .
Antiviral Activity
The antiviral efficacy of this compound was assessed against various viruses:
- Virus Inhibition : The compound displayed weak antiviral activity against several viruses, including the Vaccinia virus and Human Coronavirus (229E). The activity was evaluated using HEL cell, Vero cell, and MDCK cell cultures .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Targeting Pathogens : The structural components of the compound likely interact with bacterial and viral proteins, inhibiting their function and replication.
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups in the structure may enhance its interaction with microbial targets .
Study 1: Antibacterial Efficacy
A study synthesized a series of substituted phenyl azetidine derivatives and screened them for antibacterial activity. Among these, compounds similar to our target showed promising results against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the azetidine structure could optimize efficacy .
Study 2: Antiviral Screening
Another investigation focused on the antiviral potential of azetidine derivatives. In this study, several compounds were tested against various viruses. While our target compound showed limited effectiveness, it provided insights into structural modifications that could enhance antiviral properties .
Summary of Findings
Q & A
Q. What are the established synthetic pathways for 5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the dihydropyridin-2-one core via cyclocondensation of substituted β-ketoesters with phenylhydrazine derivatives under acidic conditions.
- Step 2 : Introduction of the azetidine-1-carbonyl moiety using coupling reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF.
- Step 3 : Sulfonylation of the azetidine ring using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the ethanesulfonyl group .
- Key Reagents : Acetic anhydride and phosphorous oxychloride are critical for dehydration and functional group activation .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ ~3.8 ppm, dihydropyridinone protons at δ 5.5–6.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and sulfonyl (S=O) stretches at ~1150–1250 cm⁻¹ .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the azetidine and dihydropyridinone rings .
Q. What are the primary reactivity trends observed in derivatives with similar substituents?
- Methodological Answer :
- Methoxy Group : Stabilizes aromatic systems via electron donation, influencing electrophilic substitution patterns .
- Ethanesulfonyl Group : Enhances solubility in polar solvents and may participate in hydrogen bonding with biological targets .
- Azetidine Ring : Strain-driven reactivity allows nucleophilic attack at the carbonyl group under basic conditions .
Advanced Research Questions
Q. How can experimental design optimize the yield of azetidine ring formation during synthesis?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (70–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd(OAc)₂).
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps (e.g., azetidine coupling vs. sulfonylation) .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water during coupling reactions .
Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or crystal packing .
- Dynamic Effects : Consider rotameric equilibria (e.g., in the ethanesulfonyl group) that broaden NMR peaks, requiring variable-temperature (VT-NMR) studies .
- Crystallographic Refinement : Re-examine X-ray data for disorder in the azetidine ring, which may skew bond-length calculations .
Q. What strategies are effective in analyzing substituent effects on physicochemical properties?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with logP, melting points, or solubility .
- Thermal Analysis : Use DSC/TGA to assess stability trends; methoxy groups may lower melting points due to reduced crystallinity .
- Solubility Studies : Test in buffers (pH 1–10) to evaluate sulfonyl group ionization and its impact on bioavailability .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data in analogs with similar scaffolds?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tools (ANOVA) to identify outliers .
- Structural Clustering : Group compounds by substituent patterns (e.g., sulfonyl vs. carbonyl) to isolate activity trends .
- Mechanistic Studies : Use enzymatic assays (e.g., kinase inhibition) to confirm target engagement vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
